molecular formula C7H8N2O2 B1587909 1-Methyl-2-(2-nitrovinyl)-1h-pyrrole CAS No. 3156-50-1

1-Methyl-2-(2-nitrovinyl)-1h-pyrrole

Cat. No.: B1587909
CAS No.: 3156-50-1
M. Wt: 152.15 g/mol
InChI Key: NHVYARKRYOUKFA-GQCTYLIASA-N
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Description

1-Methyl-2-(2-nitrovinyl)-1H-pyrrole is a heterocyclic organic compound featuring a pyrrole ring substituted with a methyl group at the nitrogen atom and a nitrovinyl group at the second carbon atom

Scientific Research Applications

1-Methyl-2-(2-nitrovinyl)-1H-pyrrole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-(2-nitrovinyl)-1H-pyrrole can be synthesized through a multi-step process involving the nitration of a suitable precursor followed by the introduction of the nitrovinyl group. One common method involves the reaction of 1-methylpyrrole with nitroethene under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration reactions followed by purification steps to isolate the compound. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(2-nitrovinyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: The nitro group can be reduced to an amino group, leading to the formation of 1-methyl-2-(2-aminovinyl)-1H-pyrrole.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the nitrovinyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products:

    Oxidation: Products may include nitro derivatives or carboxylic acids.

    Reduction: The primary product is 1-methyl-2-(2-aminovinyl)-1H-pyrrole.

    Substitution: Various substituted pyrrole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(2-nitrovinyl)-1H-pyrrole involves its interaction with various molecular targets. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and biological activities.

Comparison with Similar Compounds

  • 1-Methyl-2-(2-nitrovinyl)benzene
  • 1-Methyl-2-(2-nitrovinyl)indole
  • 1-Methyl-2-(2-nitrovinyl)pyridine

Comparison: 1-Methyl-2-(2-nitrovinyl)-1H-pyrrole is unique due to its pyrrole ring structure, which imparts distinct chemical and biological properties compared to similar compounds with benzene, indole, or pyridine rings

Properties

IUPAC Name

1-methyl-2-[(E)-2-nitroethenyl]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-8-5-2-3-7(8)4-6-9(10)11/h2-6H,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVYARKRYOUKFA-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3156-50-1
Record name 3156-50-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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